molecular formula C8H7BrO B1279380 5-Bromo-2-methylbenzaldehyde CAS No. 90050-59-2

5-Bromo-2-methylbenzaldehyde

Cat. No. B1279380
CAS RN: 90050-59-2
M. Wt: 199.04 g/mol
InChI Key: YILPAIKZHXATHY-UHFFFAOYSA-N
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Patent
US07655643B2

Procedure details

77.7 g (583 mmol) of aluminium trichloride are suspended in 200 ml of dichloromethane and cooled to 0° C. 40.0 g (333 mmol) of 2-methylbenzaldehyde are added dropwise over the course of 30 min. Then 53.2 g (333 mmol) of bromine are added at 0° C. over the course of 6 h, and the mixture is allowed to warm to RT and is stirred for 12 h. The reaction solution is added to 500 ml of ice-water. The aqueous phase is extracted several times with dichloromethane. The combined organic phases are washed successively with 2N hydrochloric acid, a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution. The organic phase is dried over sodium sulfate and concentrated in vacuo. Purification is by silica gel chromatography and subsequently by crystallization from cyclohexane. The precipitated product is filtered off.
Quantity
77.7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
53.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[CH3:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9].[Br:14]Br>ClCCl>[Br:14][C:11]1[CH:12]=[CH:13][C:6]([CH3:5])=[C:7]([CH:10]=1)[CH:8]=[O:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
77.7 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
CC1=C(C=O)C=CC=C1
Step Three
Name
Quantity
53.2 g
Type
reactant
Smiles
BrBr
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted several times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed successively with 2N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
is by silica gel chromatography and subsequently by crystallization from cyclohexane
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
BrC=1C=CC(=C(C=O)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.